

discovery and history of Ethyl tellurac as a chemical compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl tellurac*

Cat. No.: *B1581744*

[Get Quote](#)

An In-depth Technical Guide to **Ethyl Tellurac**

Introduction

Ethyl tellurac, chemically known as Tellurium diethyldithiocarbamate, is an organotellurium compound with significant applications in the rubber industry. It functions as an ultra-fast accelerator in the vulcanization of various rubbers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile-butadiene rubber (NBR), and ethylene-propylene diene monomer (EPDM) rubber.^[1] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and characterization of **Ethyl tellurac**, tailored for researchers, scientists, and professionals in drug development and material science.

Discovery and History

The precise date and discoverer of **Ethyl tellurac** are not well-documented in readily available literature. However, its development is rooted in the broader history of dithiocarbamates as vulcanization accelerators. Dithiocarbamates were first identified as accelerators for the vulcanization process by Bogmann.^[2] While the specific timeline for the introduction of tellurium-based dithiocarbamates like **Ethyl tellurac** is not explicitly known, it is understood to have been developed and utilized in industrial applications, particularly in the rubber industry, in the early to mid-20th century.^[2] Its primary use has been to accelerate the cross-linking of polymer chains in rubber, a critical process for enhancing the material's elasticity and durability.^{[3][4]}

Physicochemical Properties

Ethyl tellurac is an orange-yellow to bright yellow, fluffy powder.[\[5\]](#) A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Physicochemical Data of Ethyl Tellurac

Property	Value	Reference
Molecular Formula	$C_{20}H_{40}N_4S_8Te$	[6]
Molecular Weight	720.68 g/mol	[6]
CAS Registry Number	20941-65-5	[6]
Melting Point	108-118 °C	[7]
Density	1.44 g/cm ³	[7]
Water Solubility	<0.01 g/100 mL at 23 °C	[8]
LogP	4.39 at 25 °C	[8]
Appearance	Orange-yellow to bright yellow fluffy powder	[5] [8]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Ethyl tellurac** are crucial for its application and further research.

Synthesis of Ethyl Tellurac

Several methods for the synthesis of **Ethyl tellurac** have been reported. Below are two detailed protocols.

3.1.1. Synthesis from Tellurium Dioxide (Method 1)

This method involves the reaction of tellurium dioxide with a pre-formed sodium diethyldithiocarbamate solution.

Materials:

- Tellurium dioxide (TeO_2)
- Sodium hydroxide (NaOH)
- Diethylamine
- Carbon disulfide (CS_2)
- Hydrochloric acid (HCl)
- Deionized water
- Ice

Procedure:

- Preparation of Sodium Diethyldithiocarbamate Solution:
 - In a three-necked flask equipped with a stirrer and placed in an ice-water bath, add 200 mL of water, 4 g (0.1 mol) of sodium hydroxide, and 7.3 g (0.1 mol) of diethylamine.
 - Stir the mixture and, after 20 minutes, add 7.8 g (0.1 mol) of carbon disulfide.
 - Continue the reaction for approximately 4 hours to obtain a light yellow solution of sodium diethyldithiocarbamate.^[9]
- Preparation of Tellurium Solution:
 - Dissolve 4 g (0.025 mol) of tellurium dioxide in a solution of 2 g (0.05 mol) of sodium hydroxide in water.
 - To this solution, add 3 mL of hydrochloric acid.^[9]
- Reaction and Product Formation:
 - Slowly drop the tellurium solution into the sodium diethyldithiocarbamate solution with constant stirring.

- Maintain the reaction mixture under alkaline conditions. A yellow precipitate of **Ethyl tellurac** will form.[9]
- Isolation and Purification:
 - Collect the precipitate by vacuum filtration.
 - Wash the product thoroughly with a large amount of water.
 - Dry the purified **Ethyl tellurac** in a vacuum.[9]

3.1.2. Synthesis from Tellurium Dioxide (Method 2)

This patented method describes a process for producing homogeneous **Ethyl tellurac** with a uniform grain size.

Materials:

- Tellurium dioxide (TeO_2)
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Sodium diethyldithiocarbamate solution (10% wt)
- Hydrochloric acid (0.1 mol/L) or Borax-dipotassium hydrogen phosphate buffer (pH 8.4)

Procedure:

- Preparation of Tellurium Solution:
 - Dissolve 40g of TeO_2 in 1000ml of 0.5 mol/L KOH solution by heating until the TeO_2 is completely dissolved.[10]
- Reaction and Precipitation:
 - Take 2260 g of a 10% (wt) sodium diethyldithiocarbamate solution and maintain the reaction temperature at 50°C.

- Under stirring, add the tellurium-containing KOH solution dropwise into the sodium diethyldithiocarbamate solution.
- During the addition, adjust the pH of the system to 8-10 using 0.1 mol/L HCl to precipitate the bright yellow **Ethyl tellurac**.[\[10\]](#)
- Product Isolation:
 - After filtration and washing, the product is vacuum dried at 80°C.[\[10\]](#)

Characterization of Ethyl Tellurac

Standard analytical techniques are employed to confirm the identity and purity of the synthesized **Ethyl tellurac**.

3.2.1. Infrared (IR) Spectroscopy

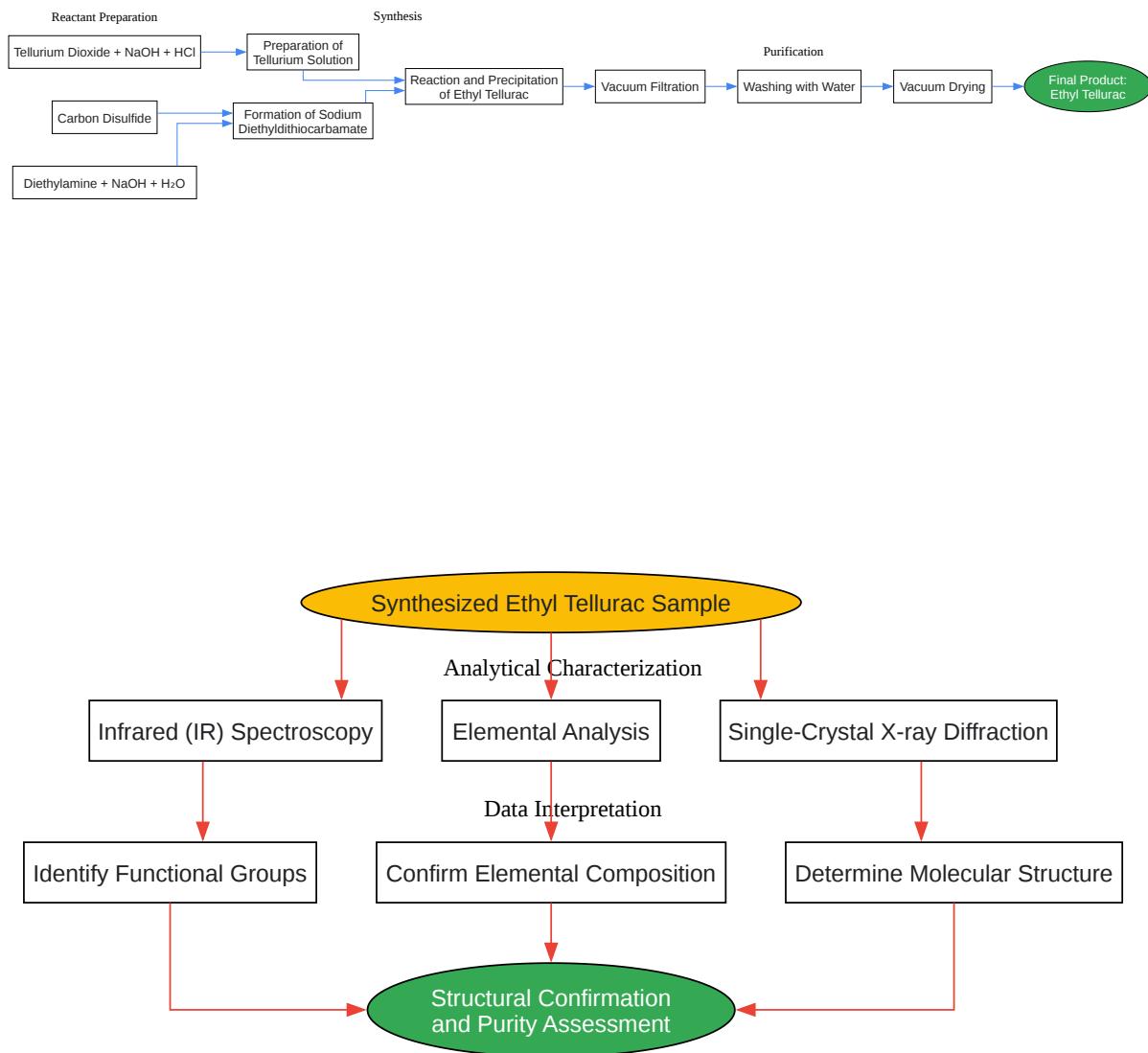
Procedure:

- Prepare a sample by mixing a small amount of **Ethyl tellurac** with potassium bromide (KBr) and pressing it into a pellet.
- Record the IR spectrum using a suitable spectrometer (e.g., Nexus-830).
- Characteristic absorption bands are observed at approximately 2978, 2926, and 2861 cm^{-1} ($\nu(\text{CH}_3)$, $\nu(\text{CH}_2)$), 1353 cm^{-1} ($\nu(\text{C-N})$), and 570 cm^{-1} ($\nu(\text{C=S})$).[\[9\]](#)

3.2.2. Elemental Analysis

Procedure:

- A sample of the synthesized compound is analyzed using a Perkin-Elmer 240 elemental analyzer or a similar instrument.
- The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and sulfur are compared to the calculated theoretical values for the molecular formula $\text{C}_{20}\text{H}_{40}\text{N}_4\text{S}_8\text{Te}$. For example, calculated values are approximately C, 28.29%; H, 4.716%; N, 6.602%; S, 30.18%.[\[9\]](#)


3.2.3. Single-Crystal X-ray Diffraction

Procedure:

- Well-shaped single crystals of **Ethyl tellurac** can be obtained by slow evaporation from a solution. For instance, dissolving the compound in a mixture of chloroform and methanol and allowing it to stand at room temperature for two weeks can yield suitable crystals.[9]
- A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
- The crystal structure is solved and refined to determine the precise arrangement of atoms in the molecule and the crystal lattice parameters.[9]

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes for **Ethyl tellurac**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. specialchem.com [specialchem.com]
- 2. chembk.com [chembk.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. lusida.com [lusida.com]
- 5. Ethyl tellurac | C₂₀H₄₀N₄S₈Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl tellurac [webbook.nist.gov]
- 7. CAS No.20941-65-5,Ethyl tellurac Suppliers [lookchem.com]
- 8. 20941-65-5 | CAS DataBase [m.chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
- 10. CN1321637A - Preparation method of tellurium diethyl dithiocarbamate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [discovery and history of Ethyl tellurac as a chemical compound]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581744#discovery-and-history-of-ethyl-tellurac-as-a-chemical-compound>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com